molecular formula C15H12N2O3 B14433018 Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate CAS No. 80999-53-7

Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate

Cat. No.: B14433018
CAS No.: 80999-53-7
M. Wt: 268.27 g/mol
InChI Key: AMWPTWFECYHWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-cyanonaphthalen-2-yl)aminoacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group attached to the naphthalene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate typically involves the reaction of 2-aminonaphthalene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-cyanonaphthalen-2-yl)aminoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1-cyanonaphthalen-2-yl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1-cyanonaphthalen-2-yl)aminoacetate: shares similarities with other naphthalene derivatives such as 2-aminonaphthalene and naphthoquinone.

    Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol have similar structures but differ in their functional groups.

Uniqueness

    Unique Structure: The presence of both a cyano group and an ethyl ester group in Ethyl (1-cyanonaphthalen-2-yl)aminoacetate makes it unique among naphthalene derivatives.

    Versatility: Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.

Properties

CAS No.

80999-53-7

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 2-[(1-cyanonaphthalen-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)14(18)17-13-8-7-10-5-3-4-6-11(10)12(13)9-16/h3-8H,2H2,1H3,(H,17,18)

InChI Key

AMWPTWFECYHWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C2=CC=CC=C2C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.